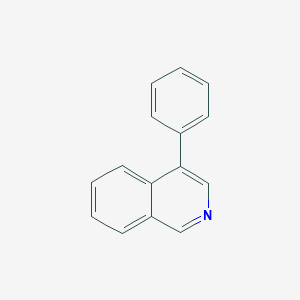![molecular formula C13H8BrN3O B177057 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 145731-84-6](/img/structure/B177057.png)
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as BPO-27, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been shown to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, it has been proposed that 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may prevent the invasion and metastasis of cancer cells. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been shown to inhibit the activity of specific enzymes and signaling pathways, which may contribute to its biological effects.
Advantages And Limitations For Lab Experiments
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been extensively studied, and its biological effects have been well characterized. However, there are also limitations to using 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may have off-target effects, which could complicate the interpretation of experimental results. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may not be suitable for all types of experiments, and its biological effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. One area of research is to further elucidate the mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve identifying the specific enzymes and signaling pathways that are targeted by 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. Another area of research is to investigate the potential therapeutic applications of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve testing the efficacy of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in animal models of cancer, inflammation, and infection. Finally, future research could focus on developing new derivatives of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine that possess improved biological activity and selectivity.
Synthesis Methods
The synthesis of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2-bromo-5-(pyridin-2-yl)-1,3,4-oxadiazole with 2-bromo-4-nitrophenylamine in the presence of a base. The resulting product is then reduced to yield 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This synthesis method has been optimized to yield high purity and yield of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine.
Scientific Research Applications
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to possess antimicrobial activity against a wide range of microorganisms.
properties
CAS RN |
145731-84-6 |
|---|---|
Product Name |
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine |
Molecular Formula |
C13H8BrN3O |
Molecular Weight |
302.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H |
InChI Key |
CCPYCXAUSQZJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
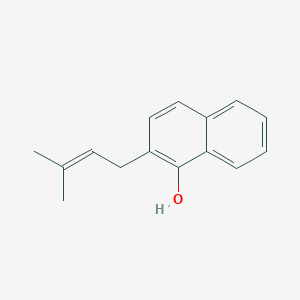
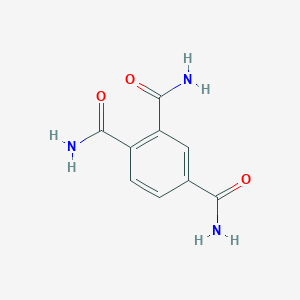
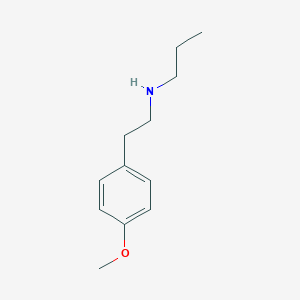
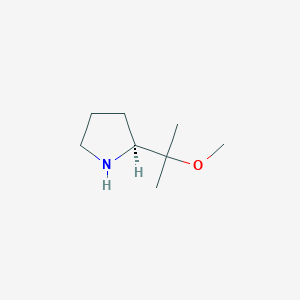
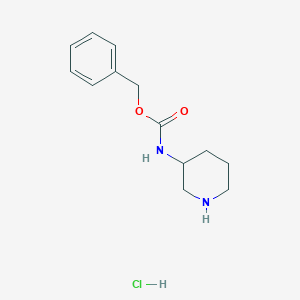
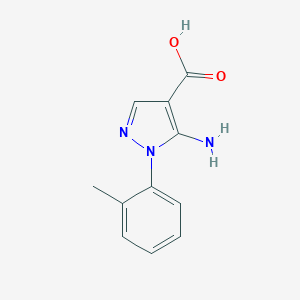
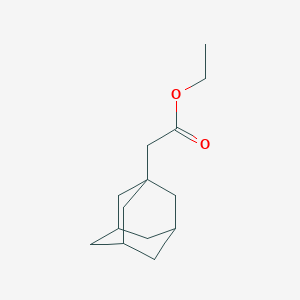
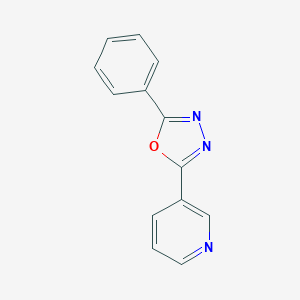
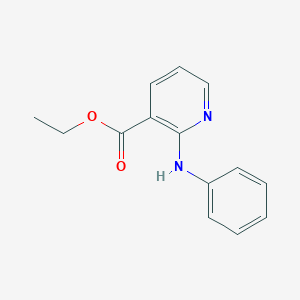
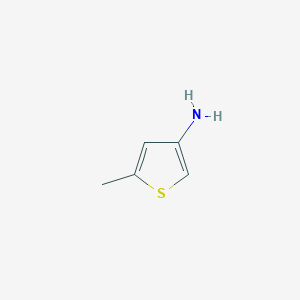
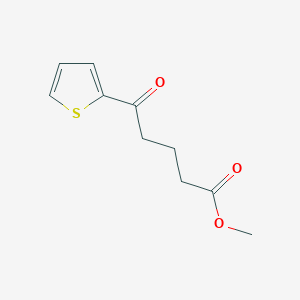
![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)
